molecular formula C13H10OS2 B13868327 2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol

2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol

Katalognummer: B13868327
Molekulargewicht: 246.4 g/mol
InChI-Schlüssel: UZWCJAFXDHEBEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol is a heterocyclic compound that contains both benzothiophene and thiophene moieties. These structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol typically involves the coupling of benzothiophene and thiophene derivatives. One common method is the electrophilic cyclization reaction, where benzothiophene is reacted with thiophene under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled environments to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Wissenschaftliche Forschungsanwendungen

2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzothiophene and thiophene derivatives, such as:

Uniqueness

2-(1-Benzothiophen-2-ylmethyl)thiophen-3-ol is unique due to its combined benzothiophene and thiophene structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C13H10OS2

Molekulargewicht

246.4 g/mol

IUPAC-Name

2-(1-benzothiophen-2-ylmethyl)thiophen-3-ol

InChI

InChI=1S/C13H10OS2/c14-11-5-6-15-13(11)8-10-7-9-3-1-2-4-12(9)16-10/h1-7,14H,8H2

InChI-Schlüssel

UZWCJAFXDHEBEL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CS3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.